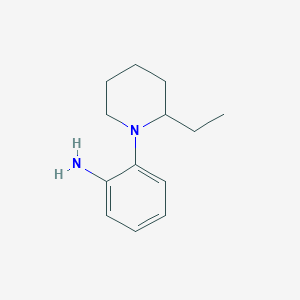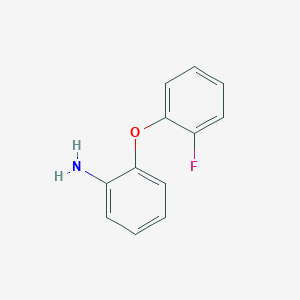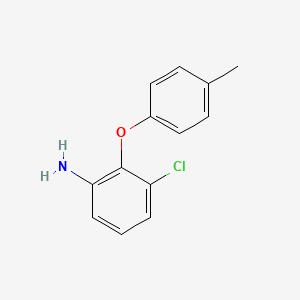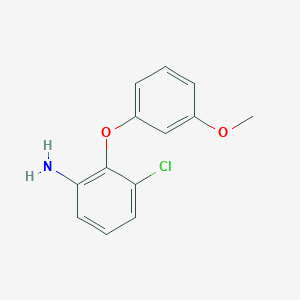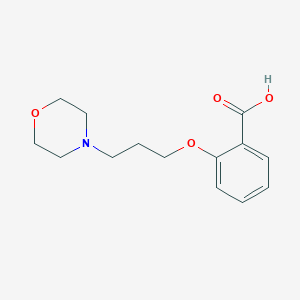
2-(3-Morpholin-4-yl-propoxy)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Morpholin-4-yl-propoxy)-benzoic acid is an organic compound that features a morpholine ring attached to a benzoic acid moiety via a propoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Morpholin-4-yl-propoxy)-benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the morpholin-4-yl-propoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Morpholin-4-yl-propoxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions involving the morpholine ring.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Benzyl alcohol derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(3-Morpholin-4-yl-propoxy)-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-Morpholin-4-yl-propoxy)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor with a similar morpholine-containing structure.
Erlotinib: Another tyrosine kinase inhibitor with structural similarities.
Rasagiline: A monoamine oxidase inhibitor with a morpholine moiety.
Uniqueness
2-(3-Morpholin-4-yl-propoxy)-benzoic acid is unique due to its specific combination of a benzoic acid moiety and a morpholine ring connected via a propoxy linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(3-morpholin-4-ylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c16-14(17)12-4-1-2-5-13(12)19-9-3-6-15-7-10-18-11-8-15/h1-2,4-5H,3,6-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFCPJJNLSBMIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
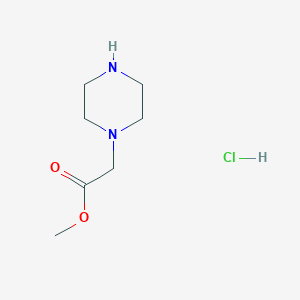
![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)
![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)
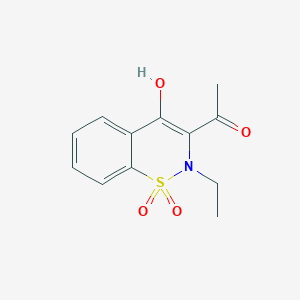
![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)
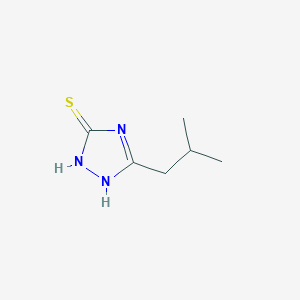
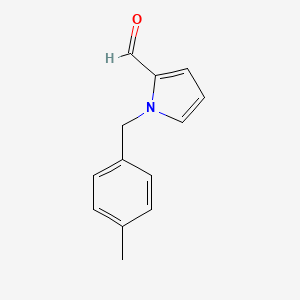
acetic acid](/img/structure/B1318561.png)
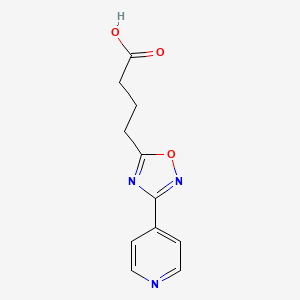
![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)
